1,8-Dinitroanthraquinone

Purity Yield Separation

1,8-Dinitroanthraquinone (CAS 129-39-5) is the definitive α,α′-dinitro intermediate for high-performance disperse and threne dyes. Its unique 1,8-substitution pattern is irreplaceable—cheaper 1,5-isomer or mixed isomer feedstocks cannot produce the correct diaminodihydroxyanthraquinone intermediates, while β-isomer contamination degrades purity and inflates purification costs. Specifying ≥96% pure, regioisomerically authentic material eliminates these risks, ensuring efficient, economical downstream processing and consistent dye quality.

Molecular Formula C14H6N2O6
Molecular Weight 298.21 g/mol
CAS No. 129-39-5
Cat. No. B085473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dinitroanthraquinone
CAS129-39-5
Molecular FormulaC14H6N2O6
Molecular Weight298.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-]
InChIInChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)12-8(13)4-2-6-10(12)16(21)22/h1-6H
InChIKeyMBIJFIUDKPXMAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Dinitroanthraquinone (CAS 129-39-5): Essential Technical Profile for Sourcing & Industrial Application


1,8-Dinitroanthraquinone (CAS 129-39-5) is a key α,α'-dinitro derivative of anthraquinone, with nitro groups positioned at the 1 and 8 positions [1]. It is a yellow crystalline solid with a molecular formula of C14H6N2O6 and a molecular weight of 298.21 g/mol [1]. The compound is characterized by a melting point in the range of 318-322 °C and a predicted density of 1.631 g/cm³ [1]. Its primary utility is as a critical intermediate in the synthesis of high-performance disperse dyes and threne dyes for the textile industry [2].

Why Isomeric Purity of 1,8-Dinitroanthraquinone is Non-Negotiable for Downstream Dye Synthesis


Substituting 1,8-dinitroanthraquinone with a cheaper, isomeric mixture or the more abundant 1,5-isomer is technically infeasible due to fundamental differences in reactivity and downstream product quality. The specific 1,8-substitution pattern dictates the regiochemistry of subsequent reactions like reduction, phenoxylation, and hydrolysis, which are essential for producing the correct diaminodihydroxyanthraquinone intermediates for specific disperse and threne dyes [1]. Contamination with β-isomers (e.g., 1,6- and 1,7-dinitroanthraquinone) is a known problem that degrades product purity and necessitates costly purification steps, making high-purity 1,8-isomer a critical procurement requirement for efficient and economical industrial processes [2].

Quantitative Benchmarks for Procuring High-Purity 1,8-Dinitroanthraquinone


Achievable Isomeric Purity vs. 1,5-Dinitroanthraquinone

A patented separation process demonstrates that 1,8-dinitroanthraquinone can be isolated at a purity of 99.0% with a yield of 56.2% of theory [1]. This contrasts with a comparable process for the 1,5-isomer, which achieved a purity of 92.3% at a yield of 75.25% of theory [2]. This difference highlights the inherent challenge in isolating the 1,8-isomer and underscores the value of a supply chain that can reliably provide high-purity material.

Purity Yield Separation Dye Intermediate

Commercial Purity Specification as a Procurement Benchmark

Commercially available 1,8-dinitroanthraquinone is routinely specified at a minimum purity of 98% as determined by HPLC [1]. This quantitative specification provides a clear, verifiable procurement benchmark that directly addresses the industrial requirement for high-purity intermediates, as lower purity material containing β-isomers is unsuitable for dye synthesis without further costly purification [2].

Purity Quality Control HPLC Specification

Thermal Decomposition Kinetics vs. 1-Nitro- and 1,5-Dinitroanthraquinone

Thermal decomposition kinetics, studied by differential scanning calorimetry (DSC), reveal a hybrid behavior for 1,8-dinitroanthraquinone. Its first decomposition step exhibits an activation energy consistent with that of 1-nitroanthraquinone, while the second step aligns with the third step of 1,5-dinitroanthraquinone [1]. This suggests that the thermal decomposition mechanism of the 1,8-isomer is a composite of the pathways seen in its mono-nitro and symmetrical di-nitro analogs. The specific heat release for all three compounds is high, exceeding 800 J/g [1].

Thermal Stability Hazardous Waste Activation Energy DSC

Definitive Industrial and Research Use-Cases for High-Purity 1,8-Dinitroanthraquinone


Synthesis of 1,8-Disubstituted Anthraquinone Dyes

1,8-Dinitroanthraquinone is the definitive starting material for the synthesis of specific disperse and threne dyes. Its substitution pattern is essential for producing intermediates like 1,8-diaminoanthraquinone and 1,8-dihydroxyanthraquinone, which are not accessible from the more common 1,5-isomer [1]. The high purity (≥98%) required for this application is justified by the patent data showing the difficulty in isolating the pure isomer, making it a specialized procurement item for dye manufacturers [2].

Synthesis of Energetic Compound Derivatives

The 1,8-substitution pattern in dinitroanthraquinone serves as a platform for synthesizing energetic compounds, such as 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNE) and its metal salts, which are investigated as green combustion catalysts [1]. The high heat release (>800 J/g) and distinct thermal decomposition kinetics of the parent compound provide a basis for understanding the energetic properties of its derivatives [2].

Thermal Hazard Assessment and Waste Management Studies

Due to its role as a hazardous waste in dye production, 1,8-dinitroanthraquinone is a subject of thermal stability studies [1]. The quantitative data on its decomposition behavior, including a specific heat release exceeding 800 J/g and its hybrid activation energy profile, is directly applicable for risk assessment, safe storage protocols, and the design of thermal treatment processes for industrial waste streams containing this compound [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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